Nvs pak1 C

Description

Overview of PAK Family Kinases and Isoforms (Group I and Group II)

The mammalian PAK family comprises six isoforms, categorized into two distinct groups based on their structural organization, regulatory mechanisms, and functions. plos.orgpnas.orgthesgc.orgplos.org Group I PAKs include PAK1, PAK2, and PAK3, while Group II comprises PAK4, PAK5, and PAK6. sigmaaldrich.complos.orgpnas.orgthesgc.orgplos.orgthno.org Group I PAKs typically contain an N-terminal regulatory region encompassing a p21-binding domain (PBD) and an autoinhibitory domain (AID), along with a C-terminal kinase domain. pnas.orgthesgc.org Their activation is commonly triggered by binding to GTP-bound Rac1 or Cdc42, which disrupts autoinhibition and leads to autophosphorylation. thesgc.orgmdpi.comresearchgate.net Group II PAKs, while also interacting with Rho GTPases, are regulated through different mechanisms, including an autoinhibitory pseudosubstrate motif. pnas.org

Physiological Significance of PAK1 in Cellular Homeostasis

PAK1, as a prominent member of the Group I PAKs, is integral to maintaining cellular homeostasis through its involvement in numerous fundamental cellular activities. It is a key regulator of the actin cytoskeleton, influencing processes such as cell contraction, adhesion, motility, and polarity. sigmaaldrich.comthesgc.orgmdpi.com Beyond cytoskeletal dynamics, PAK1 contributes to energy metabolism, including glucose utilization and homeostasis, and is involved in the maintenance of genetic integrity and gene expression. thno.orgmdpi.com Its functions are essential for normal tissue development and cellular well-being. thno.org

Role of PAK1 in Diverse Intracellular Signaling Networks

PAK1 participates in intricate and interconnected intracellular signaling networks. It is known to activate components of the MAPK, AKT, and Wnt/β-catenin pathways, among others. thesgc.orgresearchgate.netthno.orgmdpi.comnih.gov PAK1 can promote cross-talk between signaling networks like RAF and PI3K, contributing to cell proliferation and survival. thno.orgmdpi.com It phosphorylates downstream substrates such as CRAF and MEK1, enhancing ERK activity. mdpi.com As a scaffolding protein, PAK1 can modulate the PI3K-PDK1-AKT-mTOR pathway. mdpi.com Its activity is also linked to receptor tyrosine kinase signaling and can influence pathways like NF-κB. researchgate.netnih.gov

Dysregulation of PAK1 Activity in Pathological Contexts

Aberrant PAK1 activity is frequently implicated in the pathogenesis of various human diseases. Increased PAK1 expression or activation is observed in numerous cancers and is often correlated with poor clinical prognosis, invasive tumor characteristics, and therapeutic resistance. thno.orgmdpi.com PAK1 dysregulation contributes to cancer cell proliferation, metastasis, and drug resistance by impacting multiple oncogenic signaling pathways. thno.org Furthermore, dysregulated PAK1 signaling has been linked to neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, and Fragile X syndrome, where it can affect neuronal function and survival. thesgc.orgresearchgate.nettandfonline.compatsnap.com PAK1 also plays a role in cardiac diseases, influencing calcium homeostasis and contributing to conditions like hypertrophy and arrhythmias. nih.govnih.govnih.gov

NVS-PAK1-C: A Control Compound for PAK1 Research

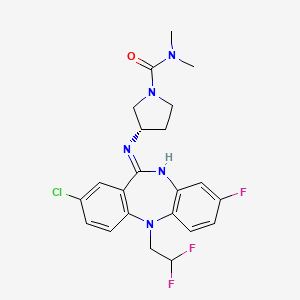

NVS-PAK1-C is a synthetic chemical compound with the formal name (3S)-3-[[2-chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e] thno.orgCurrent time information in Loralai, PK.diazepin-11-yl]amino]-N,N-dimethyl-1-pyrrolidinecarboxamide. caymanchem.com Its primary utility in research is as a negative control for the potent and selective allosteric PAK1 inhibitor, NVS-PAK1-1. thesgc.orgcaymanchem.comtocris.comabcam.comrndsystems.comfishersci.fi

Control compounds, such as NVS-PAK1-C, are essential tools in pharmacological research. They are designed to be structurally similar to an active compound (in this case, NVS-PAK1-1) but lack the significant biological activity of the active agent. abcam.com The use of a negative control allows researchers to differentiate the specific effects of the active compound from any non-specific effects that might arise from the compound's chemical structure or the experimental conditions themselves.

In the context of PAK1 inhibition studies, NVS-PAK1-C exhibits significantly lower activity against PAK1 compared to NVS-PAK1-1, typically more than 100-fold less active. thesgc.orgabcam.com This substantial difference in potency confirms that the inhibitory effects observed with NVS-PAK1-1 are specifically due to its targeted action on PAK1 and not attributable to off-target effects or other experimental variables.

The characterization of NVS-PAK1-1 highlights its potency and selectivity. Research indicates that NVS-PAK1-1 is a potent allosteric inhibitor of PAK1 with low nanomolar IC50 values for both dephosphorylated and phosphorylated forms of the kinase. thesgc.orgmedchemexpress.com While it shows some activity against PAK2, its selectivity for PAK1 is considerably higher (over 54-fold compared to PAK2) thesgc.orgmedchemexpress.com. NVS-PAK1-C, lacking this potent inhibitory activity, serves as a crucial comparator in experiments investigating the biological consequences of PAK1 inhibition by NVS-PAK1-1.

The following table summarizes the inhibitory potency of NVS-PAK1-1 against PAK1 and PAK2, illustrating the significant difference in activity compared to its negative control, NVS-PAK1-C.

| Compound | Target | IC50 (Dephosphorylated) | IC50 (Phosphorylated) |

| NVS-PAK1-1 | PAK1 | 5 nM thesgc.orgmedchemexpress.com | 6 nM thesgc.orgmedchemexpress.com |

| NVS-PAK1-1 | PAK2 | 270 nM thesgc.orgmedchemexpress.com | 720 nM thesgc.orgmedchemexpress.com |

| NVS-PAK1-C | PAK1 | >100-fold less than NVS-PAK1-1 thesgc.orgabcam.com | >100-fold less than NVS-PAK1-1 thesgc.orgabcam.com |

Structure

3D Structure

Properties

Molecular Formula |

C22H23ClF3N5O |

|---|---|

Molecular Weight |

465.9 g/mol |

IUPAC Name |

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide |

InChI |

InChI=1S/C22H23ClF3N5O/c1-29(2)22(32)30-8-7-15(11-30)27-21-16-9-13(23)3-5-18(16)31(12-20(25)26)19-6-4-14(24)10-17(19)28-21/h3-6,9-10,15,20H,7-8,11-12H2,1-2H3,(H,27,28)/t15-/m0/s1 |

InChI Key |

RVHZFZVJXGIAJF-HNNXBMFYSA-N |

Isomeric SMILES |

CN(C)C(=O)N1CC[C@@H](C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F |

Canonical SMILES |

CN(C)C(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F |

Origin of Product |

United States |

Molecular Mechanisms of Pak1 Regulation and Activity

Structural Organization of PAK1: Domains and Key Residues

PAK1 is a multi-domain protein consisting of an N-terminal regulatory region and a C-terminal kinase (catalytic) domain. nih.govwikipedia.orgresearchgate.net The N-terminal regulatory region contains several key motifs crucial for its regulation. These include the p21-binding domain (PBD), which overlaps with the auto-inhibitory domain (AID), and proline-rich regions. mdpi.comnih.govresearchgate.netresearchgate.net

The PBD (residues 67–113 in human PAK1) is responsible for binding to the activated, GTP-bound forms of the small Rho GTPases, Rac1 and Cdc42. mdpi.comnih.gov This interaction is a primary mechanism for initiating PAK1 activation. The AID (residues 83-149 in human PAK1) plays a critical role in maintaining PAK1 in an inactive state. nih.govresearchgate.netresearchgate.net

The C-terminal region houses the conserved serine/threonine kinase domain (residues 250-520 in human PAK1), which is responsible for phosphorylating downstream substrates. researchgate.net A critical residue within the activation loop of the kinase domain is Thr423 (Thr402 in PAK2), the phosphorylation of which is a key indicator of PAK1 activation and is essential for full catalytic activity. mdpi.comnih.govresearchgate.net Other conserved phosphorylation sites, predominantly serine residues, are also present and contribute to PAK regulation. researchgate.net

The structural organization of PAK1 can be summarized as follows:

| Domain | Location (Approximate Residues) | Key Function(s) |

| p21-Binding Domain (PBD) | 67-113 | Binds activated Rac1 and Cdc42. mdpi.comnih.gov |

| Auto-inhibitory Domain (AID) | 83-149 | Mediates autoinhibition by binding the kinase domain. nih.govresearchgate.netresearchgate.net |

| Proline-Rich Regions | N-terminal | Involved in interactions with SH3-containing proteins like Nck and PIX. mdpi.comnih.gov |

| Kinase Domain | 250-520 | Catalytic activity; phosphorylates substrates. nih.govresearchgate.net |

| Activation Loop | Within Kinase Domain | Contains Thr423, critical for activation phosphorylation. mdpi.comnih.govresearchgate.net |

Mechanism of PAK1 Activation: GTPase-Dependent and GTPase-Independent Pathways

PAK1 activation is a tightly regulated process triggered by various upstream signals. Two major pathways contribute to its activation: GTPase-dependent and GTPase-independent mechanisms.

The canonical GTPase-dependent pathway involves the binding of active, GTP-bound Rac1 or Cdc42 to the PBD in the N-terminal regulatory region of PAK1. mdpi.comnih.govresearchgate.net This binding event disrupts the autoinhibitory conformation of PAK1, leading to conformational changes, dimerization/monomerization equilibrium shifts, and subsequent autophosphorylation, particularly at the crucial Thr423 residue within the activation loop. mdpi.comnih.govresearchgate.net Autophosphorylation further stabilizes the active conformation of the kinase domain, enabling it to phosphorylate downstream substrates. nih.gov

In addition to the GTPase-dependent pathway, PAK1 can also be activated through several GTPase-independent mechanisms. These pathways involve interactions with various signaling molecules and lipids. Examples of GTPase-independent activation include:

Interaction with Lipids: Certain lipids, such as sphingosine, phosphatidic acid, and phosphatidylinositol-4,5-bisphosphate, can bind to the regulatory domain of PAK1 and induce kinase activation, even in the absence of activated Rac1 or Cdc42. mdpi.comnih.govembopress.orgresearchgate.netescholarship.org This suggests that membrane localization and lipid interactions play a role in PAK1 regulation. mdpi.comembopress.org

Phosphorylation by Other Kinases: PAK1 can be phosphorylated and activated by other kinases. Activated Akt can directly activate PAK1. nih.govmolbiolcell.org PDK1 can also activate membrane-localized PAK1 through direct phosphorylation on Thr423. nih.gov The non-receptor tyrosine kinase Etk/BMX can tyrosyl phosphorylate and activate PAK1. nih.govnih.gov

Interaction with Adapter Proteins: Interactions with adapter proteins containing SH3 domains, such as Nck, Grb2, and PIX, can also contribute to PAK1 activation and localization. nih.govnih.govnih.govembopress.org For instance, the binding of PAK1 to the guanine (B1146940) exchange factor (GEF) PIX can mediate PAK1 activation in both GTPase-dependent (via Rac1 activation) and independent manners. nih.gov

These diverse activation mechanisms highlight the complex regulatory network that controls PAK1 activity in response to a multitude of extracellular and intracellular signals.

Autoinhibitory Mechanisms Governing PAK1 Conformational States

In its inactive state, PAK1 exists in an autoinhibited conformation, primarily as an asymmetric homodimer. mdpi.comnih.govresearchgate.netresearchgate.nettandfonline.com This autoinhibition is mediated by the interaction between the AID of one PAK1 molecule and the kinase domain of the other molecule within the dimer (trans-autoinhibition). mdpi.comnih.govresearchgate.netresearchgate.nettandfonline.com

In this dimeric, autoinhibited state, the AID occupies the catalytic cleft of the kinase domain, effectively blocking substrate access and stabilizing the catalytic site in an inactive conformation. nih.govresearchgate.nettandfonline.com Specific interactions, such as the dimerization segment (Di) forming an anti-parallel β-strand pair and the inhibitory switch (IS) domain interacting extensively with the kinase domain, are crucial for maintaining this inhibited state. tandfonline.com The C-terminus of the IS domain, specifically residues 136-149 (known as the kinase inhibitory tail, Ki), interacts with residues in the active site of the kinase domain, further contributing to inhibition. nih.govtandfonline.com

Binding of activated Rac1 or Cdc42 to the PBD disrupts these autoinhibitory interactions. nih.govresearchgate.net This leads to conformational changes, dissociation of the dimer into monomers, and release of the AID from the kinase domain. mdpi.comnih.govresearchgate.net The opening of the catalytic site allows for autophosphorylation, particularly at Thr423, which is essential for full kinase activity. mdpi.comnih.govresearchgate.net Phosphorylation at other sites, such as Ser144, can also contribute to disabling the AID-catalytic domain interaction. researchgate.net

While the trans-autoinhibited dimer model is well-established, recent research suggests that Group I PAKs might also exist in a monomeric autoinhibited state, indicating that the conformational regulation of these kinases is still an area of active investigation. researchgate.net

Post-Translational Modifications Modulating PAK1 Activity

Post-translational modifications (PTMs) play a significant role in fine-tuning PAK1 activity, localization, and interaction with other proteins. Phosphorylation is a particularly critical PTM for PAK1 regulation. researchgate.netnih.gov

Autophosphorylation at Thr423 in the activation loop is a hallmark of PAK1 activation and is essential for its full catalytic activity. mdpi.comnih.govresearchgate.net This phosphorylation event occurs upon the release of autoinhibition, often triggered by GTPase binding or other activation signals. mdpi.comnih.govresearchgate.net

Other phosphorylation sites also modulate PAK1 function. For example, phosphorylation at Ser144 can help disrupt the interaction between the AID and the catalytic domain, contributing to the release of autoinhibition. researchgate.net Phosphorylation at Ser198/203 can affect the affinity of PAK1 for interacting partners like βPIX. researchgate.net

Beyond phosphorylation, other PTMs can influence PAK1. Acetylation of PAK1 has been shown to regulate its role in hypoxia-induced autophagy by affecting the phosphorylation of ATG5. nih.gov While the full spectrum of PTMs on PAK1 and their precise effects are still being explored, it is clear that these modifications are integral to the complex regulatory landscape of this kinase. nih.gov

The compound Nvs pak1 C is characterized as a negative control for the potent and selective allosteric PAK1 inhibitor NVS-PAK1-1. medchemexpress.comabcam.comcaymanchem.comtocris.comrndsystems.combio-techne.com NVS-PAK1-1 inhibits PAK1 by binding to an allosteric site, distinct from the ATP-binding site, and is considered ATP-competitive likely due to the conformational changes it induces that are incompatible with ATP binding. biomol.comthesgc.org this compound, having significantly less activity, is used in research to control for potential non-specific effects of the active inhibitor molecule, allowing researchers to attribute observed biological outcomes specifically to PAK1 inhibition by NVS-PAK1-1. abcam.comrndsystems.comthesgc.org

Development and Characterization of Selective Chemical Probes for Pak1 Research

Strategic Approaches for Kinase Inhibitor Design

Kinase inhibitor design strategies typically aim to target the ATP-binding site, which is highly conserved across the kinome, or allosteric sites, which are often less conserved and can offer greater selectivity. While ATP-competitive inhibitors are prevalent, targeting allosteric sites can provide a means to achieve exquisite specificity by exploiting unique structural features outside the active site. This approach can lead to inhibitors with distinct binding kinetics and selectivity profiles compared to ATP-competitive compounds.

Discovery and Optimization of Allosteric PAK1 Inhibitors: The Case of NVS-PAK1-1

The discovery of NVS-PAK1-1 by Novartis represents a notable example of targeting an allosteric site to achieve selectivity for PAK1. NVS-PAK1-1 is a dibenzodiazepine-based small molecule inhibitor that was identified through fragment-based screening. nih.govbiorxiv.org Unlike many kinase inhibitors that bind to the hinge region of the ATP pocket, NVS-PAK1-1 binds to a novel allosteric site located beneath the Cα-helix within the kinase domain. nih.govbiorxiv.orgnih.gov This allosteric binding event allosterically interferes with ATP binding, effectively inhibiting kinase activity. nih.govthesgc.org The optimization process led to NVS-PAK1-1 as a potent allosteric inhibitor of PAK1. nih.govbiorxiv.org

Molecular Basis of NVS-PAK1-1 Selectivity: Allosteric Binding Site and Kinome Profiling

The remarkable selectivity of NVS-PAK1-1 is attributed to its binding to a specific allosteric pocket that is not conserved across all kinases. Co-crystal structures of related compounds with the PAK1 kinase domain have provided insights into this binding mode. thesgc.org NVS-PAK1-1 occupies a pocket formed in the DFG-out conformation of PAK1. biorxiv.orgnih.gov This binding event strengthens the interaction with a crucial β4 carbonyl and induces a shift in the αC helix. thesgc.org

Specificity within Group I PAKs (PAK1 vs. PAK2)

Despite the high sequence similarity (93% identical catalytic domains) between PAK1 and PAK2, NVS-PAK1-1 demonstrates significant selectivity for PAK1 over PAK2. biorxiv.orgnih.govresearchgate.net This unexpected selectivity is speculated to arise from a steric clash involving the inhibitor molecule with Leucine 301 in PAK2, which corresponds to Asparagine 322 in PAK1. nih.gov The shift of the αC helix induced by NVS-PAK1-1 binding in PAK1 moves Asn322 out into the solvent, accommodating the inhibitor's tert-butyl group. thesgc.org This difference in residue at the corresponding position in PAK2 (Leu301) prevents a similar accommodation, providing a rationale for the observed selectivity. thesgc.org

Biochemical assays confirm this differential activity. NVS-PAK1-1 is reported to be over 54-fold more active against PAK1 than PAK2 in Caliper assays. thesgc.org Specifically, NVS-PAK1-1 has an IC50 of 270 nM against dephosphorylated PAK2 and 720 nM against phosphorylated PAK2, compared to much lower IC50 values for PAK1. thesgc.org This results in an approximate 50-fold selectivity for PAK1 over PAK2. biorxiv.orgnih.govresearchgate.netresearchgate.net

Here is a summary of the comparative potency against PAK1 and PAK2:

| Target | Assay Type | Potency Value | Unit | Reference |

| Dephosphorylated PAK1 | Caliper | 5 | nM | thesgc.orgmedchemexpress.comabcam.com |

| Phosphorylated PAK1 | Caliper | 6 | nM | thesgc.orgabcam.com |

| PAK1 | DiscoverX | 7 | nM | thesgc.orgmedchemexpress.com |

| Dephosphorylated PAK2 | Caliper | 270 | nM | thesgc.org |

| Phosphorylated PAK2 | Caliper | 720 | nM | thesgc.org |

| PAK2 | DiscoverX | 400 | nM | medchemexpress.comtargetmol.com |

Broader Kinome Selectivity

Beyond its selectivity within Group I PAKs, NVS-PAK1-1 exhibits exceptional selectivity across a broader panel of kinases. nih.govthesgc.orgmedchemexpress.comtargetmol.com Kinome profiling using platforms like DiscoverX's KINOMEscan, testing against 442 kinases at a concentration of 10 µM, showed NVS-PAK1-1 to be exquisitely selective. thesgc.org It demonstrated a selectivity score (S10-score) of 0.003, indicating minimal off-target activity at this concentration. thesgc.orgchemicalprobes.org NVS-PAK1-1 also showed inactivity against a panel of receptors and bromodomains at tested concentrations. thesgc.org

Characterization of NVS-PAK1-1 Potency in Biochemical Assays

NVS-PAK1-1 has been characterized as a potent inhibitor of PAK1 in biochemical assays. In Caliper in vitro dephosphorylation assays, NVS-PAK1-1 shows an IC50 of 5 nM for dephosphorylated PAK1 and 6 nM for phosphorylated PAK1. thesgc.orgabcam.comsigmaaldrich.com These values are in agreement with a Kd of 7 nM determined in a DiscoverX kinome scan binding assay. thesgc.orgmedchemexpress.com The inhibition mechanism is described as ATP-competitive, likely due to indirect competition resulting from the incompatibility of ATP binding with the DFG-out conformation induced by the allosteric binding of NVS-PAK1-1. thesgc.org A negative control compound, NVS-PAK1-C, shows significantly less activity (more than 100-fold) in these assays. thesgc.org

The following table summarizes key biochemical potency data for NVS-PAK1-1:

| Target | Assay Type | Potency Value | Unit | Reference |

| Dephosphorylated PAK1 | Caliper IC50 | 5 | nM | thesgc.orgmedchemexpress.comabcam.comsigmaaldrich.com |

| Phosphorylated PAK1 | Caliper IC50 | 6 | nM | thesgc.orgabcam.comsigmaaldrich.com |

| PAK1 | DiscoverX Kd | 7 | nM | thesgc.orgmedchemexpress.comchemicalprobes.org |

| Dephosphorylated PAK2 | Caliper IC50 | 270 | nM | thesgc.org |

| Phosphorylated PAK2 | Caliper IC50 | 720 | nM | thesgc.org |

| PAK2 | DiscoverX Kd | 400 | nM | medchemexpress.comtargetmol.comchemicalprobes.org |

Nvs Pak1 C As a Negative Control in P21 Activated Kinase 1 Pak1 Research

Concept and Importance of Negative Control Compounds in Chemical Biology

To address this, negative control compounds are crucial components of rigorous chemical biology research. biorxiv.orgacs.orgdiffeology.com A negative control compound is typically a close chemical analog of the active chemical probe. biorxiv.orgacs.orgresearchgate.net It is specifically designed to be inactive against the intended protein target while ideally retaining activity against any off-targets of the original probe. biorxiv.orgacs.org By comparing the effects of the active probe and its inactive negative control on a biological system, researchers can gain confidence that any observed phenotype is indeed due to the modulation of the intended target, rather than off-target interactions. biorxiv.orgacs.orgresearchgate.net If a phenotype is observed with the chemical probe but is absent when using the negative control, it strengthens the association between the phenotype and the targeted protein. biorxiv.org Conversely, if the negative control elicits a similar phenotype to the active probe, it suggests that the observed effect may be due to off-target activity. biorxiv.orgacs.org Negative controls help ensure the validity and accuracy of experimental results by ruling out alternative explanations such as errors or non-specific binding. diffeology.comrndsystems.com

Design and Derivation of NVS-PAK1-C from NVS-PAK1-1

NVS-PAK1-C is specifically designed to serve as a negative control for NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-Activated Kinase 1 (PAK1). tocris.comtocris.comcaymanchem.comrndsystems.comrndsystems.combio-techne.com NVS-PAK1-1 is a chemical probe developed by Novartis, based on a dibenzodiazepine scaffold. thesgc.orgnih.gov While the precise chemical modification leading from NVS-PAK1-1 to NVS-PAK1-C is not explicitly detailed in the provided information regarding its design, the core principle is that NVS-PAK1-C is a structural analog of NVS-PAK1-1 with an engineered alteration intended to abolish or significantly reduce its activity against PAK1. tocris.comcaymanchem.comrndsystems.comabcam.com This structural similarity is crucial for the negative control to ideally mimic the off-target binding profile of the active probe while lacking the desired on-target activity. biorxiv.orgacs.orgresearchgate.net

Comparative Biological Activity Profile of NVS-PAK1-C

NVS-PAK1-C is characterized by a significantly different biological activity profile compared to its active counterpart, NVS-PAK1-1. This difference in activity is fundamental to its function as a negative control.

Significantly Reduced Activity in Kinase Assays

In biochemical kinase assays, NVS-PAK1-C demonstrates substantially reduced activity against PAK1 compared to NVS-PAK1-1. NVS-PAK1-1 is a potent allosteric inhibitor of PAK1 with reported IC₅₀ values of 5 nM for dephosphorylated PAK1 and 6 nM for phosphorylated PAK1 in Caliper assays. tocris.comthesgc.orgnih.gov In contrast, the control compound NVS-PAK1-C exhibits more than 100-fold less activity in these same Caliper assays. thesgc.orgabcam.com This significant difference in IC₅₀ values confirms that the chemical modification introduced in NVS-PAK1-C successfully diminishes its inhibitory effect on PAK1 kinase activity in vitro.

| Compound | Target | Assay Type | IC₅₀ (nM) | Fold Difference (vs NVS-PAK1-1) |

| NVS-PAK1-1 | Dephosphorylated PAK1 | Caliper assay | 5 | 1x |

| NVS-PAK1-1 | Phosphorylated PAK1 | Caliper assay | 6 | 1x |

| NVS-PAK1-C | PAK1 | Caliper assay | > 500 | > 100x |

Note: IC₅₀ for NVS-PAK1-C is inferred as >100x the IC₅₀ of NVS-PAK1-1 based on the description "more than 100 fold less activity". thesgc.orgabcam.com

Lack of Potent Effect on Cellular Autophosphorylation

Consistent with its reduced activity in biochemical assays, NVS-PAK1-C also shows a lack of potent effect on cellular autophosphorylation of PAK1. NVS-PAK1-1 potently inhibits the autophosphorylation of PAK1 at S144 in cell lines such as the Su86.86 pancreatic duct carcinoma cell line at a concentration of 0.25 µM. thesgc.orgmedchemexpress.com This inhibition of autophosphorylation is a key indicator of PAK1 catalytic activity within a cellular context. The inactive control, NVS-PAK1-C, at similar concentrations to the active probe, has no effect on PAK1/2. thesgc.org This demonstrates that the modification in NVS-PAK1-C not only reduces its intrinsic kinase inhibitory activity but also its ability to modulate PAK1 activity within the complex cellular environment, as measured by autophosphorylation levels.

Validation of On-Target Specificity using NVS-PAK1-C

The primary utility of NVS-PAK1-C lies in its application for validating the on-target specificity of NVS-PAK1-1 in cellular and biological studies. When NVS-PAK1-1 is used to treat cells or tissues, any observed biological effect or phenotype (e.g., changes in cell proliferation, migration, or downstream signaling) is compared to the effect of NVS-PAK1-C at a comparable concentration. biorxiv.orgacs.org

If a phenotype is observed upon treatment with NVS-PAK1-1 but is absent when using NVS-PAK1-C, it provides strong evidence that the observed effect is specifically mediated by the inhibition of PAK1, the intended target of NVS-PAK1-1. biorxiv.orgacs.org This is because NVS-PAK1-C, being a close structural analog, is expected to interact with similar off-targets as NVS-PAK1-1, but it lacks significant activity against PAK1. biorxiv.orgacs.org Therefore, if the phenotype is only seen with the active compound and not the inactive control, the likelihood that the phenotype is due to off-target effects shared by both compounds is significantly reduced. biorxiv.orgacs.org

Conversely, if NVS-PAK1-C elicits a similar biological effect to NVS-PAK1-1, it suggests that the observed phenotype may be due to off-target activity that both the active probe and the negative control possess. biorxiv.orgacs.org This highlights the importance of using well-validated negative controls like NVS-PAK1-C to properly interpret the results obtained with chemical probes and to confidently attribute observed phenotypes to the modulation of the intended protein target. biorxiv.orgacs.orgresearchgate.net

Methodological Applications of Nvs Pak1 C in Preclinical and in Vitro Studies

Utilization in In Vitro Kinase Activity Assays for Specificity Confirmation

In vitro kinase activity assays are fundamental in determining the potency and selectivity of kinase inhibitors. NVS-PAK1-C is employed in these assays alongside NVS-PAK1-1 to confirm that the inhibitory effects observed are specifically due to PAK1 modulation by NVS-PAK1-1 and not inherent properties of the compound scaffold or assay conditions. While NVS-PAK1-1 demonstrates potent inhibition of PAK1 with IC50 values in the nanomolar range, NVS-PAK1-C shows minimal to no inhibitory activity at much higher concentrations, typically exhibiting more than 100-fold less activity. abcam.comthesgc.org This significant difference in activity validates the on-target nature of NVS-PAK1-1's effects on PAK1 kinase activity in a controlled in vitro environment.

Application in Cell-Based Assays to Differentiate On-Target Effects

Cell-based assays are essential for evaluating the effects of compounds in a more biologically relevant context. NVS-PAK1-C is used in these assays to distinguish PAK1-specific cellular responses from non-specific effects. By treating cells with NVS-PAK1-1 and NVS-PAK1-C at comparable concentrations, researchers can ascertain if the observed cellular changes are a direct consequence of PAK1 inhibition.

PAK1 undergoes autophosphorylation, which is an indicator of its activation state. Autophosphorylation assays are used to measure the ability of compounds to inhibit this process in a cellular context. NVS-PAK1-1 has been shown to potently inhibit PAK1 autophosphorylation in cell lines. medchemexpress.comoup.comabcam.comresearchgate.net The inclusion of NVS-PAK1-C in these assays serves as a negative control, demonstrating that the reduction in PAK1 autophosphorylation is specifically due to NVS-PAK1-1's inhibitory action on PAK1, rather than general cellular stress or off-target kinase inhibition. Studies have shown that NVS-PAK1-C has no effect on PAK1/2 autophosphorylation at concentrations where NVS-PAK1-1 is active. thesgc.org

PAK1 phosphorylates various downstream substrates that are involved in diverse cellular processes. Analyzing the phosphorylation status of these substrates in cellular models treated with NVS-PAK1-1 and NVS-PAK1-C helps to confirm that the observed changes in downstream signaling are a direct result of PAK1 inhibition. For example, PAK1 phosphorylates MEK1 at Ser289. thesgc.orgmedchemexpress.commedchemexpress.comtargetmol.com Studies using NVS-PAK1-1 have shown inhibition of MEK1 S289 phosphorylation. thesgc.orgmedchemexpress.commedchemexpress.comtargetmol.com The use of NVS-PAK1-C as a control in such experiments is critical to ensure that the decreased phosphorylation of downstream substrates is specifically attributable to the inhibition of PAK1 by NVS-PAK1-1.

Autophosphorylation Assays with NVS-PAK1-C Controls

Employment in Cellular Phenotype Studies (e.g., proliferation assays) to Validate PAK1-Specific Mechanisms

Cellular phenotype studies, such as proliferation, migration, and invasion assays, are used to assess the functional consequences of PAK1 inhibition. NVS-PAK1-C plays a vital role in these studies by providing a baseline to evaluate the specific impact of PAK1 inhibition on cellular behavior. When NVS-PAK1-1 treatment results in a change in phenotype (e.g., reduced proliferation or migration), treating parallel cultures with NVS-PAK1-C at similar concentrations helps confirm that the observed phenotypic change is a direct consequence of inhibiting PAK1 activity. For instance, NVS-PAK1-1 has been shown to inhibit the proliferation of various cancer cell lines. thesgc.orgoup.comresearchgate.nettargetmol.combiorxiv.orgbiorxiv.org The use of NVS-PAK1-C as a control in these proliferation assays helps to validate that the anti-proliferative effect is mediated through specific PAK1 inhibition. thesgc.org

Here is a representative table summarizing the effects of NVS-PAK1-1 on cell proliferation in various cell lines, where NVS-PAK1-C would be used as a control:

| Cell Line | Phenotype Assessed | NVS-PAK1-1 Effect | NVS-PAK1-C Effect (Expected) | Source |

|---|---|---|---|---|

| Su86.86 (pancreatic) | Proliferation | Inhibition (IC50 ~2 μM) | No significant effect | thesgc.orgtargetmol.com |

| MS02 (murine schwannoma) | Proliferation | Inhibition (IC50 4.7 μM) | No significant effect | oup.comresearchgate.net |

| HEI-193 (human schwannoma) | Proliferation | Inhibition (IC50 6.2 μM) | No significant effect | oup.comresearchgate.net |

| LTED (ER+ breast cancer) | Proliferation | Increased sensitivity | No significant effect | biorxiv.orgbiorxiv.org |

| TAMR (ER+ breast cancer) | Proliferation | Increased sensitivity | No significant effect | biorxiv.orgbiorxiv.org |

| BT549 (TNBC) | Migration/Invasion | Markedly suppressed | No significant effect | aacrjournals.org |

| MDA-MB-231 (TNBC) | Migration/Invasion | Markedly suppressed | No significant effect | aacrjournals.org |

| 4T1 (TNBC) | Migration/Invasion | Markedly suppressed | No significant effect | aacrjournals.org |

Role in Mechanistic Investigations of PAK1-Mediated Cellular Processes

PAK1 is involved in a multitude of cellular processes, including cytoskeletal dynamics, cell survival, cell proliferation, and gene expression regulation. thesgc.orgaacrjournals.orgmdpi.com In mechanistic studies aimed at understanding how PAK1 influences these processes, NVS-PAK1-C serves as a crucial negative control. By comparing the effects of NVS-PAK1-1 and NVS-PAK1-C on specific molecular pathways or cellular events, researchers can confidently attribute the observed mechanistic changes to the inhibition of PAK1. For example, studies investigating the role of PAK1 in epithelial-mesenchymal transition (EMT) or resistance to chemotherapy utilize NVS-PAK1-C to confirm that the effects seen with NVS-PAK1-1 are specifically due to PAK1 inhibition. biorxiv.orgbiorxiv.orgaacrjournals.org

Integration in Structural Biology Studies to Corroborate Binding Specificity

Structural biology techniques, such as X-ray crystallography, are used to determine the three-dimensional structure of proteins and their interactions with small molecules. While NVS-PAK1-1 has been used in co-crystal structures with the PAK1 kinase domain to reveal its allosteric binding mode, NVS-PAK1-C, as an inactive control with a similar structural scaffold, can be valuable in structural studies to further corroborate the binding specificity of NVS-PAK1-1. thesgc.orgnih.govnih.gov Although direct co-crystal structures of NVS-PAK1-C with PAK1 may not be as informative due to its lack of significant binding affinity, comparing the structural interactions of NVS-PAK1-1 with PAK1 to the potential, albeit weak, interactions of NVS-PAK1-C can help confirm that the specific contacts and binding pose observed for NVS-PAK1-1 are responsible for its inhibitory activity. Studies have proposed a structural basis for the isoform specificity of NVS-PAK1-1, suggesting that a steric clash with a specific residue in PAK2 contributes to its selectivity over PAK2, while the equivalent residue in PAK1 allows for binding. nih.gov While not explicitly stated for NVS-PAK1-C, its structural similarity to NVS-PAK1-1 makes it a relevant compound for comparative structural analysis to understand the basis of the activity difference.

Insights Gained from the Strategic Application of Nvs Pak1 C in Research

Distinguishing PAK1-Dependent Cellular Responses from Off-Target Compound Activities

The primary utility of NVS-PAK1-C lies in its ability to help researchers attribute observed cellular responses directly to the inhibition of PAK1 rather than to non-specific interactions or off-target effects of NVS-PAK1-1 rndsystems.comcaymanchem.comthesgc.org. By comparing the effects of NVS-PAK1-1 treatment with those of NVS-PAK1-C at similar concentrations, researchers can ascertain whether a particular phenotype is a consequence of specific PAK1 pathway modulation. If a cellular response is observed with NVS-PAK1-1 but not with NVS-PAK1-C, it provides strong evidence that the effect is mediated through PAK1 inhibition. Conversely, if both compounds elicit a similar response, it suggests the effect may be independent of specific PAK1 inhibition and could be due to off-target interactions or other factors within the experimental system.

Data from studies utilizing NVS-PAK1-C as a control compound support this application. For example, research has shown that NVS-PAK1-C has significantly less activity (more than 100-fold lower) in assays measuring PAK1 inhibition compared to NVS-PAK1-1 thesgc.org. This substantial difference in potency allows researchers to confidently interpret the results when comparing the effects of the two compounds. Studies investigating the anti-proliferative effects of PAK1 inhibition have used NVS-PAK1-C to demonstrate that the observed reduction in proliferation with NVS-PAK1-1 is indeed due to its activity against PAK1 researchgate.net.

Elucidating the Specific Contributions of PAK1 in Complex Signaling Pathways

PAK1 is a key node in numerous intracellular signaling cascades, integrating signals from various upstream molecules and influencing diverse cellular functions such as cytoskeletal dynamics, cell growth, survival, and migration thesgc.orgmdpi.comnih.gov. Its involvement in complex pathways, including the ERK, AKT, and Wnt/β-catenin pathways, makes it challenging to dissect the precise role of PAK1 in isolation thesgc.orgmdpi.combiorxiv.org.

The use of a selective inhibitor like NVS-PAK1-1, in conjunction with its negative control NVS-PAK1-C, allows researchers to specifically probe the contributions of PAK1 within these intricate networks. By inhibiting PAK1 activity and observing the downstream consequences while controlling for non-specific effects with NVS-PAK1-C, researchers can gain clearer insights into which downstream events are directly regulated by PAK1. This approach has been valuable in understanding how PAK1 modulates pathways involved in cell proliferation, survival, and migration in various biological contexts mdpi.comaacrjournals.org. For instance, studies have used NVS-PAK1-1 to investigate PAK1's role in regulating components of the ERK and AKT pathways, with NVS-PAK1-C serving as a control to confirm the specificity of these observations mdpi.combiorxiv.org.

Advancing Understanding of PAK1's Role in Various Biological Models (e.g., neurofibromatosis type 2, squamous cell carcinoma)

NVS-PAK1-C plays an important role as a control in studies investigating the biological functions of PAK1 in specific disease models. By using NVS-PAK1-1 and NVS-PAK1-C in parallel in these models, researchers can determine the extent to which PAK1 activity contributes to the disease phenotype.

In the context of neurofibromatosis type 2 (NF2), where Merlin, a negative regulator of Group A PAKs (including PAK1 and PAK2), is mutated, PAK1 is often hyperactivated researchgate.netnih.gov. Studies utilizing genetically engineered mouse models of NF2 have employed NVS-PAK1-1 to explore the therapeutic potential of inhibiting PAK1. The inclusion of NVS-PAK1-C in these studies would be essential to confirm that any observed effects on tumor growth or progression are specifically due to PAK1 inhibition and not other factors biorxiv.orgresearchgate.netnih.gov. While the provided search results primarily discuss NVS-PAK1-1's effects in NF2 models, the principle of using NVS-PAK1-C as a control in such studies is fundamental for validating the specificity of the findings. Genetic studies in NF2 models have shown that deletion of Pak1, but not Pak2, was effective in slowing hearing loss and schwannoma growth, supporting the specific role of PAK1 in this context biorxiv.orgresearchgate.netnih.gov.

Similarly, in studies related to squamous cell carcinoma (SCC) and other cancers where PAK1 is implicated, NVS-PAK1-C serves as a vital control. Research into the role of PAK1 in cancer cell proliferation, survival, and resistance to therapy utilizes selective PAK1 inhibitors like NVS-PAK1-1. By comparing the effects of NVS-PAK1-1 to those of NVS-PAK1-C in cancer cell lines or animal models, researchers can confirm that the anti-cancer effects observed are specifically mediated by targeting PAK1 researchgate.netbiorxiv.orgaacrjournals.org. This helps to build a stronger case for PAK1 as a valid therapeutic target in these malignancies.

Refining Interpretations of Data from Selective Kinase Inhibitor Studies

The use of selective kinase inhibitors is a cornerstone of modern cell biology and drug discovery. However, even highly selective inhibitors can have off-target effects, particularly at higher concentrations. NVS-PAK1-C, as a negative control for a selective PAK1 inhibitor, is instrumental in refining the interpretation of data generated using NVS-PAK1-1 and similar compounds.

By including NVS-PAK1-C in experimental designs, researchers can distinguish between phenotypes resulting from on-target PAK1 inhibition and those caused by off-target activities or other non-specific effects of the inhibitor molecule itself rndsystems.comcaymanchem.comthesgc.org. This is particularly important when studying complex cellular processes or when evaluating the potential therapeutic utility of PAK1 inhibition. The data showing NVS-PAK1-1's high selectivity against a broad panel of kinases, coupled with NVS-PAK1-C's lack of activity, provides confidence in attributing the observed effects of NVS-PAK1-1 to specific PAK1 inhibition thesgc.orgchemicalprobes.org. This rigorous approach, facilitated by the use of appropriate controls like NVS-PAK1-C, enhances the reliability and interpretability of data from selective kinase inhibitor studies, contributing to a more accurate understanding of kinase function in biological systems.

Interactive Table: Inhibitory Activity of NVS-PAK1-1 and NVS-PAK1-C

| Compound | Target | IC50 (nM) (Dephosphorylated) | IC50 (nM) (Phosphorylated) | Selectivity Ratio (vs PAK2) | Assay Type | Source |

| NVS-PAK1-1 | PAK1 | 5 | 6 | >54-fold | Caliper | thesgc.orgmedchemexpress.com |

| NVS-PAK1-1 | PAK2 | 270 | 720 | - | Caliper | thesgc.orgmedchemexpress.com |

| NVS-PAK1-C | PAK1 | >100-fold less active than NVS-PAK1-1 | >100-fold less active than NVS-PAK1-1 | - | Caliper | thesgc.org |

Note: The IC50 values for NVS-PAK1-C are not explicitly given as a number but are stated to be >100-fold less active than NVS-PAK1-1 in the provided sources.

Future Directions and Emerging Research Methodologies Involving Pak1 Probes

Continued Development of Highly Selective PAK1 Modulators

While NVS-PAK1-1 is described as a potent and selective allosteric inhibitor of PAK1 with significant selectivity over PAK2 and a broad panel of other kinases, the ongoing development of even more highly selective PAK1 modulators remains a key area of research. tocris.comthesgc.orgmedchemexpress.comaacrjournals.orgresearchgate.net The structural similarity among PAK family members presents a challenge in developing inhibitors that discriminate between isoforms, particularly between PAK1 and PAK2, given the essential role of PAK2 in normal cardiovascular function in adult mammals. nih.govmdpi.comnih.govacs.org Future efforts will likely focus on identifying novel allosteric binding sites or targeting accessory proteins that modulate PAK1 activity to achieve enhanced specificity and potentially reduce off-target effects. nih.govmdpi.com The structural basis for the isoform specificity of compounds like NVS-PAK1-1, which binds in a pocket formed in the DFG-out conformation of PAK1, provides valuable insights for designing next-generation modulators. researchgate.netnih.gov

Enhanced Strategies for Negative Control Probe Design and Application

The use of negative control probes, such as NVS-PAK1-C, is fundamental for validating the specificity of chemical probes targeting PAK1. Future research will likely involve enhanced strategies for designing and applying these controls. This includes developing negative controls that closely mimic the physicochemical properties of the active probe but lack the specific biological activity against PAK1. Rigorous application of negative controls in experimental designs, including dose-response studies, will be essential to confidently attribute observed phenotypes to specific PAK1 modulation rather than non-specific effects. tocris.comrndsystems.com The availability and proper use of such controls strengthen the reliability of research findings in chemical biology.

Leveraging NVS-PAK1-C in Advanced Systems Biology Approaches

NVS-PAK1-C, as a negative control, plays an integral role in advanced systems biology approaches aimed at dissecting PAK1-mediated signaling networks. By comparing the cellular responses in the presence of the active probe (NVS-PAK1-1) and its negative control (NVS-PAK1-C), researchers can more accurately identify downstream effectors, interacting proteins, and affected pathways. tocris.comrndsystems.comtocris.com Techniques such as phosphoproteomics, transcriptomics, and interactomics, when combined with the use of well-controlled chemical probes, can provide a comprehensive understanding of how PAK1 inhibition impacts cellular processes at a systems level. biorxiv.org This is particularly relevant given PAK1's role as a central hub integrating signals from various pathways, including PI3K/AKT, MAPK, and Wnt/β-Catenin. aacrjournals.orgmdpi.combiorxiv.org

Exploration of PAK1 in Novel Biological Contexts Using Specific Chemical Tools

The availability of specific chemical tools like NVS-PAK1-1 and its control NVS-PAK1-C enables the exploration of PAK1's role in novel biological contexts beyond its well-established involvement in cancer. tocris.comrndsystems.comtocris.comaacrjournals.org Research is expanding to investigate the implications of dysregulated PAK1 signaling in neurodegenerative disorders like Alzheimer's and Parkinson's diseases, as well as inflammatory conditions. thesgc.orgpatsnap.comfrontiersin.org Utilizing selective probes allows researchers to delineate the specific contributions of PAK1 in these complex pathologies and to explore its potential as a therapeutic target in these areas. patsnap.comfrontiersin.org

Implications for the Development of Targeted Protein Degraders Based on NVS-PAK1-1 Scaffolds

The scaffold of NVS-PAK1-1 has served as a basis for the development of targeted protein degraders (TPDs), also known as PROTACs, for PAK1. nih.govacs.orgbiorxiv.orgresearchgate.net This emerging strategy offers a potentially more effective way to inhibit protein function by inducing their degradation rather than just blocking their enzymatic activity. nih.govacs.orgbiorxiv.orgresearchgate.net The development of PAK1-selective degraders, such as BJG-05-039 which is based on conjugating NVS-PAK1-1 to a cereblon recruiter, has shown enhanced anti-proliferative effects compared to the parental inhibitor in PAK1-dependent cell lines. nih.govacs.orgbiorxiv.orgresearchgate.net Future research will likely continue to explore and optimize TPDs based on the NVS-PAK1-1 scaffold, aiming for improved potency, selectivity, and pharmacokinetic properties. nih.govacs.orgbiorxiv.orgresearchgate.net This approach holds significant promise for overcoming limitations associated with traditional kinase inhibitors and could lead to more effective therapeutic strategies.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate PAK1 as a therapeutic target using NVS-PAK1-C in cancer models?

- Methodological Answer : Begin with in vitro assays using siRNA-mediated PAK1 knockdown to establish baseline effects on proliferation, migration, and invasion (e.g., thyroid cancer models showed 50-60% reduction in migration post-PAK1 silencing via siRNA ). Validate pharmacological inhibition using NVS-PAK1-C in dose-response experiments (e.g., 5-50 nM range) and compare outcomes to genetic knockdown. Use western blotting to confirm PAK1 inhibition (e.g., reduced phosphorylated PAK1-T423 levels in CRPC models ). For in vivo validation, employ xenograft models with PAK1-overexpressing tumors and monitor tumor growth inhibition post-NVS-PAK1-C treatment .

Q. How can researchers assess the selectivity and off-target effects of NVS-PAK1-C in kinase inhibition studies?

- Methodological Answer : Perform broad-spectrum kinase profiling assays (e.g., Eurofins KinaseProfiler™) to compare NVS-PAK1-C’s inhibitory activity against PAK1 versus related kinases (e.g., PAK4, AKT). Validate selectivity using PAK1-knockout cell lines; if NVS-PAK1-C loses efficacy in knockout models, this confirms target specificity . For off-target analysis, combine RNA-seq with proteomic profiling post-treatment to identify unintended pathway activations (e.g., compensatory MAPK or MET signaling ).

Q. What cellular models are most appropriate for studying NVS-PAK1-C’s mechanism of action?

- Methodological Answer : Use PAK1-amplified cell lines (e.g., breast cancer MDA-MB-231 or CRPC C4-2B) to maximize signal-to-noise ratios. For mechanistic studies, employ CRISPR-edited PAK1-KO lines as negative controls. Include non-cancerous cells (e.g., HMLE) to evaluate toxicity thresholds . Co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) can assess microenvironmental impacts on drug efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in PAK1’s role as oncogenic vs. tumor-suppressive across cancer types?

- Methodological Answer : Context-dependent PAK1 functions may arise from isoform-specific signaling (e.g., PAK1 vs. PAK4) or tissue-specific interactors. Address discrepancies by:

- Performing multi-omics integration (ATAC-seq + RNA-seq) to map PAK1’s chromatin accessibility and transcriptional targets in different cancers .

- Comparing PAK1 subcellular localization (e.g., nuclear p-PAK1-T423 correlates with poor prognosis in gastroesophageal cancer ).

- Testing NVS-PAK1-C in models with conflicting PAK1 roles (e.g., neurofibromatosis vs. hepatocellular carcinoma ).

Q. What strategies optimize experimental design for studying NVS-PAK1-C in combination therapies?

- Methodological Answer : Use synergistic screening platforms (e.g., CRISPR-Cas9 + drug libraries) to identify co-targets. For example:

- Combine NVS-PAK1-C with ARSI (androgen receptor signaling inhibitors) in CRPC models, as PAK1 drives ARSI cross-resistance .

- Pair with FAK inhibitors in leukemia, where dual PAK1/FAK blockade showed reduced tumorigenesis without harming normal hematopoiesis .

- Apply factorial experimental designs to quantify interaction effects (additive vs. synergistic) and minimize off-target toxicity.

Q. How can researchers validate PAK1’s role in non-canonical pathways (e.g., viral replication) using NVS-PAK1-C?

- Methodological Answer : In hepatitis C models, use NVS-PAK1-C to inhibit PAK1/mTOR/p70S6K signaling and quantify viral RNA replication via qRT-PCR. Compare results to PAK1 siRNA-treated controls to confirm on-target effects . For cardiac hypertrophy, employ in vivo models (e.g., Ang II-infused mice) and measure PAK1 activation via phospho-specific antibodies pre/post-NVS-PAK1-C treatment .

Data Analysis & Interpretation

Q. What statistical methods are critical for analyzing PAK1 inhibition datasets?

- Methodological Answer :

- For dose-response curves, use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and compare across cell lines .

- Apply GISTIC analysis to PAK1 copy number variations in TCGA datasets to identify amplification hotspots (e.g., 11q13.5 in breast cancer ).

- Use Kaplan-Meier survival analysis to correlate PAK1 expression (IHC scores) with clinical outcomes in patient-derived xenografts .

Q. How should researchers address variability in NVS-PAK1-C response across cell lines?

- Methodological Answer : Stratify cell lines by PAK1 expression (qRT-PCR/western blot) and genomic status (e.g., amplifications vs. wild-type). Use ANOVA to identify covariates (e.g., PAK1-T423 phosphorylation status ). For resistant clones, perform whole-exome sequencing to detect compensatory mutations (e.g., PAK4 upregulation ).

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.